Ethyl 4-phenylthiazole-5-carboxylate

Beschreibung

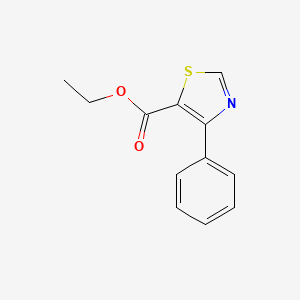

Ethyl 4-phenylthiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a phenyl group at the 4-position and an ethyl ester moiety at the 5-position of the thiazole ring. Thiazoles are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

For example, thiobenzamide reacts with ethyl 2-chloroacetoacetate in ethanol under reflux to form the thiazole core, followed by purification . Similar methods involving substituted nitriles or haloacetates are likely applicable for the target compound .

Eigenschaften

IUPAC Name |

ethyl 4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-10(13-8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBSBLCFFDSRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99822-80-7 | |

| Record name | Ethyl 4-phenylthiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-phenylthiazole-5-carboxylate can be synthesized through a one-pot procedure involving the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild conditions . This method is preferred over traditional two-step reactions due to its efficiency and higher yields.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves bulk manufacturing processes that ensure high purity and consistent quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are often carried out under controlled temperatures and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 4-phenylthiazole-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to interact with specific biological pathways makes it particularly valuable in developing drugs targeting neurological disorders and other therapeutic areas.

Case Study: Neurological Disorders

Research has highlighted the compound's potential in synthesizing drugs aimed at treating conditions such as Alzheimer's disease. Its structural properties facilitate interactions with neurotransmitter systems, offering avenues for novel therapeutic strategies .

Agricultural Applications

In the agricultural sector, this compound is utilized in formulating agrochemicals that enhance pest control and plant protection. Its effectiveness contributes to improved crop yields and sustainable farming practices.

Case Study: Pest Control Efficiency

Studies have demonstrated that formulations containing this compound exhibit significant efficacy against common agricultural pests. Field trials revealed a marked reduction in pest populations, supporting its use as a key ingredient in agrochemical products .

Material Science

The compound is being explored for its potential in developing new materials, particularly polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials with superior performance characteristics.

Comparative Analysis: Polymer Properties

| Property | Standard Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability | Moderate | Enhanced |

| Mechanical Strength | Standard | Improved |

| Degradation Resistance | Low | High |

This table illustrates the improvements observed when this compound is integrated into polymer formulations .

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its biochemical properties allow for investigations into complex biological mechanisms.

Case Study: Enzyme Inhibition

Research has shown that this compound effectively inhibits cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can influence drug interactions and therapeutic efficacy, making it a subject of interest in pharmacology.

Flavor and Fragrance Industry

The aromatic properties of this compound make it a candidate for use in flavoring agents and perfumes. Its unique scent profile can enhance product formulations in the fragrance industry.

Application Insights

Studies indicate that this compound can be used to create novel fragrances that appeal to consumer preferences, demonstrating its versatility beyond traditional chemical applications .

Wirkmechanismus

The mechanism of action of ethyl 4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This interaction can lead to the compound’s observed biological effects, such as antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 2- and 4-Positions

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of ethyl 4-phenylthiazole-5-carboxylate with its analogs:

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃) : Increase lipophilicity and metabolic stability, making such analogs suitable for CNS-targeting drugs .

- Hydroxyl/Polar Groups : Enhance solubility (e.g., 4-hydroxyphenyl derivative) but may reduce membrane permeability .

- Amide Substitutions : Improve target specificity, as seen in HDAC inhibitors .

Physicochemical Properties

- Melting Points : Nitro-substituted derivatives (e.g., 4-nitrophenyl) exhibit higher melting points (206–208°C) due to strong intermolecular dipole interactions .

- NMR Data : The ¹H NMR of this compound analogs typically shows aromatic protons at δ 7.2–8.1 ppm and ester methyl/methylene groups at δ 1.3–4.4 ppm .

- HRMS : Molecular ion peaks ([M+H]⁺) are consistent with calculated masses (e.g., m/z 340.0753 for methyl 2-(isonicotinamido)-4-phenylthiazole-5-carboxylate) .

Biologische Aktivität

Ethyl 4-phenylthiazole-5-carboxylate (EPTC) is an organic compound recognized for its diverse biological activities, including antimicrobial and potential therapeutic effects. This article provides a comprehensive overview of EPTC's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H11N2O2S

Molecular Weight: 249.30 g/mol

IUPAC Name: Ethyl 4-phenyl-1,3-thiazole-5-carboxylate

EPTC features a thiazole ring substituted with a phenyl group and an ethyl carboxylate functional group. Its unique structure allows for interactions with various biological targets, influencing enzyme activities and microbial growth.

Synthesis Methods

The synthesis of EPTC can be achieved through several methods, primarily involving the reaction of ethyl thioacetoacetate with N-phenylformamide. These methods are optimized for high yield and purity:

- Condensation Reaction : Ethyl thioacetoacetate reacts with N-phenylformamide under acidic conditions.

- Solvent-Free Synthesis : Recent studies have explored solvent-free methods to enhance yield and reduce environmental impact .

Antimicrobial Activity

EPTC exhibits significant antimicrobial properties, particularly against various bacterial strains. Its mechanism involves the disruption of bacterial cell membranes and inhibition of essential enzymes:

- Inhibition of Cytochrome P450 Enzymes : EPTC has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Antibacterial Efficacy : Studies have reported that EPTC can penetrate bacterial membranes, leading to growth inhibition. For instance, it demonstrated effective activity against Mycobacterium smegmatis, a model organism for tuberculosis research .

Antifungal Activity

Research indicates that EPTC derivatives possess antifungal properties, particularly against Candida albicans. The minimum inhibitory concentrations (MIC) of some derivatives were significantly lower than those of standard antifungal agents like fluconazole:

These findings suggest that modifications to the EPTC structure can enhance its antifungal efficacy.

Cytotoxicity

In vitro studies have demonstrated that certain EPTC derivatives exhibit cytotoxic effects against cancer cell lines, such as HeLa cells. For example, one derivative showed an IC50 value of 11.4 μg/mL, indicating potential for further development as an anticancer agent .

The biological activity of EPTC is attributed to its ability to interact with specific molecular targets within microbial and human cells:

- Enzyme Inhibition : EPTC acts as a noncompetitive inhibitor for certain enzymes involved in metabolic pathways.

- Protein Binding : Molecular docking studies suggest that EPTC binds effectively to target proteins, enhancing its bioavailability and therapeutic potential .

Case Studies

- Antimycobacterial Activity : A study focused on the synthesis of alkyl derivatives of EPTC evaluated their efficacy against Mycobacterium smegmatis. The results indicated promising antimicrobial activity, supporting further investigation into its use in tuberculosis treatment .

- Antifungal Studies : Research comparing various thiazole derivatives highlighted the superior antifungal activity of certain EPTC analogs against Candida albicans, emphasizing structural modifications that enhance lipophilicity and membrane penetration .

Q & A

Q. What are the common synthetic routes for Ethyl 4-phenylthiazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

this compound derivatives are typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, substituted phenyl groups can be introduced using catalyst-free aqueous ethanol-mediated reactions, as demonstrated in the synthesis of structurally similar thiazole derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol for improved solubility), temperature (reflux conditions), and stoichiometry of reactants. LiCl catalysis in ethanol has been shown to enhance yields in analogous thiazole syntheses .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

Structural confirmation relies on:

- 1H NMR : Signals for the ethyl ester group (e.g., triplet at δ ~1.3 ppm for CH3 and quartet at δ ~4.3 ppm for CH2) and aromatic protons (δ ~7.2–8.2 ppm) .

- 13C NMR : Carboxylic ester carbonyl at δ ~165–170 ppm and thiazole ring carbons at δ ~120–160 ppm .

- HRMS : Molecular ion peaks ([M+H]+) matching the theoretical molecular weight (e.g., C12H11NO2S requires m/z 233.0510) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

Store in a tightly sealed container at 2–8°C to prevent degradation. Avoid exposure to moisture and electrostatic discharge. Use nitrile gloves, flame-retardant lab coats, and fume hoods to minimize inhalation and skin contact .

Advanced Research Questions

Q. How can substituent effects on this compound derivatives be systematically studied to enhance antimicrobial activity?

- Experimental Design :

Introduce diverse substituents (e.g., electron-withdrawing groups like -NO2 or -CF3 at the phenyl ring) via Suzuki coupling or nucleophilic aromatic substitution .

Screen derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC assays .

Correlate electronic (Hammett σ constants) and steric parameters with bioactivity to identify pharmacophores .

- Case Study : Derivatives with 4-fluorophenyl and 4-trifluoromethyl groups showed enhanced activity due to increased lipophilicity and membrane penetration .

Q. How can X-ray crystallography resolve contradictions in reported hydrogen-bonding interactions of this compound analogs?

Single-crystal X-ray diffraction reveals:

- Intramolecular hydrogen bonds (e.g., N–H⋯O between the thiazole nitrogen and ester carbonyl) stabilizing the planar structure.

- Intermolecular interactions (e.g., O–H⋯N with water molecules) influencing crystal packing and solubility . Discrepancies in literature may arise from varying crystallization solvents (e.g., ethyl acetate vs. methanol) or substituent-induced conformational changes .

Q. What methodological strategies address conflicting antimicrobial activity data across studies?

- Standardization : Use consistent bacterial strains (e.g., ATCC controls) and assay protocols (e.g., broth microdilution per CLSI guidelines).

- Data Normalization : Report activities as MIC50 values relative to positive controls (e.g., ciprofloxacin).

- Meta-Analysis : Compare logP, polar surface area, and steric maps of active vs. inactive derivatives to identify outliers .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound Analogs

| Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS ([M+H]+) |

|---|---|---|---|

| 4-Nitrophenyl analog | 8.25 (d, 2H, Ar-H) | 165.2 (C=O) | 318.0723 |

| 4-Trifluoromethyl | 7.85 (d, 2H, Ar-H) | 161.8 (C=O) | 301.0621 |

Q. Table 2. Impact of Substituents on Antimicrobial Activity

| Substituent | MIC (μg/mL) vs. S. aureus | LogP |

|---|---|---|

| 4-Fluorophenyl | 3.12 | 2.85 |

| 4-Nitrophenyl | 12.5 | 1.92 |

| 4-Methyl | 25.0 | 2.10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.